molecular formula C9H13ClN2O B1446930 1-(2-Chloropyrimidin-5-yl)-3-methylbutan-1-ol CAS No. 1383803-14-2

1-(2-Chloropyrimidin-5-yl)-3-methylbutan-1-ol

Cat. No. B1446930
Key on ui cas rn: 1383803-14-2
M. Wt: 200.66 g/mol
InChI Key: MTYRCOQJOGNHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933104B2

Procedure details

To a solution of 5-bromo-2-chloropyrimidine (5.0 g, 25.8 mmol) in diethyl ether (129 mL) and THF (129 mL) was added isovaleraldehyde (4.45 g, 51.7 mmol). The reaction mixture was cooled to −78° C., and n-butyllithium (15.4 mL of a 1.6 M solution in hexanes, 24.6 mmol) was added. The mixture was stirred for 30 m at −78° C. The reaction mixture was quenched by addition of saturated aqueous NH4Cl, and extracted with ethyl acetate (300 mL×3). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to give 1-(2-chloropyrimidin-5-yl)-3-methylbutan-1-ol (1.98 g) as yellow oil. 1HNMR (400 MHz, CDCl3) δ 8.54 (s, 2H), 4.76-4.80 (m, 1H), 1.75-1.66 (m, 2H), 1.45-1.37 (m, 1H), 0.89 (d, J=6.35 Hz, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
129 mL
Type
solvent
Reaction Step One
Name
Quantity
129 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH:9](=[O:14])[CH2:10][CH:11]([CH3:13])[CH3:12].C([Li])CCC>C(OCC)C.C1COCC1>[Cl:8][C:5]1[N:4]=[CH:3][C:2]([CH:9]([OH:14])[CH2:10][CH:11]([CH3:13])[CH3:12])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
4.45 g
Type
reactant
Smiles
C(CC(C)C)=O
Name
Quantity
129 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
129 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 m at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by addition of saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=N1)C(CC(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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